molecular formula C11H17ClN4O4S B3102407 4-(3-Chlorophenyl)piperazine-1-carboximidamide sulfate CAS No. 1417569-95-9

4-(3-Chlorophenyl)piperazine-1-carboximidamide sulfate

Cat. No. B3102407
M. Wt: 336.8 g/mol
InChI Key: FIBUUAHYNKSTJQ-UHFFFAOYSA-N
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Description

4-(3-Chlorophenyl)piperazine-1-carboximidamide sulfate is a chemical compound with the molecular formula C11H17ClN4O4S . It has a molecular weight of 336.79508 . The compound is listed under the CAS number 1417569-95-9 .

Scientific Research Applications

Metabolism and Detection

  • Metabolic Pathways and Toxicological Detection : Studies have focused on the metabolism and toxicological detection of 4-(3-Chlorophenyl)piperazine derivatives in biological specimens. For instance, 1-(3-chlorophenyl)piperazine (mCPP), a derivative, undergoes extensive metabolism, mainly through hydroxylation and degradation of the piperazine moiety, leading to various metabolites. These metabolic pathways are crucial for understanding the compound's pharmacokinetics and toxicological profiles (Staack & Maurer, 2003).

  • Screening Methods for Forensic Samples : Research has been conducted to develop rapid and sensitive screening methods for detecting mCPP and its derivatives in forensic samples, utilizing techniques like electrochemical detection and liquid chromatography. Such methods are vital for identifying the presence of these compounds in seized materials and biological specimens, contributing to forensic science and public safety (Silva et al., 2021).

Interaction with Serotonin Receptors

  • Serotonin Receptor Agonism : Compounds like 4-(3-Chlorophenyl)piperazine derivatives have been shown to interact with serotonin receptors, particularly 5-HT2C receptors. This interaction has implications in neuroscience research, especially in studying the mechanisms of action of potential therapeutic agents for psychiatric disorders (Griebel et al., 1991).

  • Potential Antidepressant Assays : The effects of mCPP, a related derivative, on rodent behavior suggest its utility in developing modified antidepressant assays. Such research contributes to the field of psychopharmacology by providing insights into the development and evaluation of new antidepressant drugs (Rajkumar et al., 2009).

properties

IUPAC Name

4-(3-chlorophenyl)piperazine-1-carboximidamide;sulfuric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN4.H2O4S/c12-9-2-1-3-10(8-9)15-4-6-16(7-5-15)11(13)14;1-5(2,3)4/h1-3,8H,4-7H2,(H3,13,14);(H2,1,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIBUUAHYNKSTJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=N)N.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Chlorophenyl)piperazine-1-carboximidamide sulfate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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